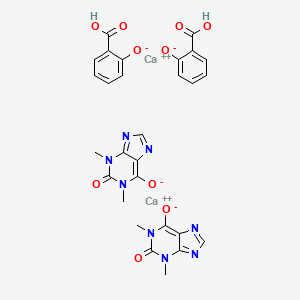
1,3-Dimethylxanthine calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylxanthine calcium, also known as theophylline calcium, is a compound that belongs to the methylxanthine class of drugs. It is a derivative of xanthine and is commonly found in tea, coffee, and cocoa. Theophylline calcium is primarily used for its bronchodilator effects, making it useful in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylxanthine calcium typically involves the methylation of xanthine. One common method is the reaction of xanthine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield 1,3-dimethylxanthine .
Industrial Production Methods
Industrial production of this compound often involves the extraction of theophylline from natural sources such as tea leaves or coffee beans. The extracted theophylline is then reacted with calcium salts to form the calcium complex .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylxanthine calcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: 1,3-Dimethyluric acid.
Substitution: Various substituted xanthine derivatives.
Scientific Research Applications
1,3-Dimethylxanthine calcium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Medicine: Theophylline calcium is used in the treatment of respiratory diseases due to its bronchodilator effects.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
Mechanism of Action
1,3-Dimethylxanthine calcium exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP levels, which results in bronchodilation.
Adenosine Receptor Antagonism: It blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.
Calcium Release: It stimulates the release of calcium from intracellular stores, which can affect various cellular processes.
Comparison with Similar Compounds
1,3-Dimethylxanthine calcium is similar to other methylxanthines such as caffeine and theobromine. it has unique properties that make it particularly useful in medical applications:
Caffeine (1,3,7-Trimethylxanthine): Primarily used as a central nervous system stimulant.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, it has milder stimulant effects and is primarily used for its diuretic properties.
Properties
CAS No. |
37287-41-5 |
|---|---|
Molecular Formula |
C28H24Ca2N8O10 |
Molecular Weight |
712.7 g/mol |
IUPAC Name |
dicalcium;2-carboxyphenolate;1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/2C7H8N4O2.2C7H6O3.2Ca/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;2*8-6-4-2-1-3-5(6)7(9)10;;/h2*3,12H,1-2H3;2*1-4,8H,(H,9,10);;/q;;;;2*+2/p-4 |
InChI Key |
RDVKJCZNAMHCPS-UHFFFAOYSA-J |
Canonical SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B12103356.png)
![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)
![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)
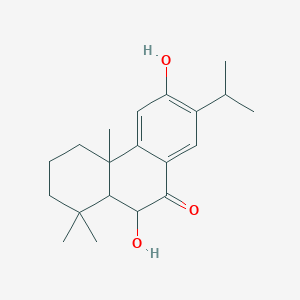
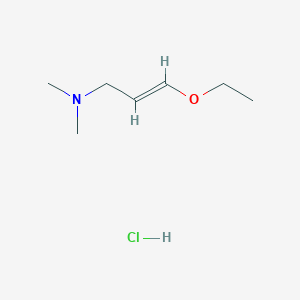
![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)

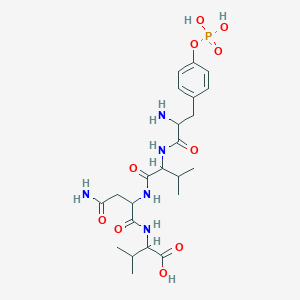
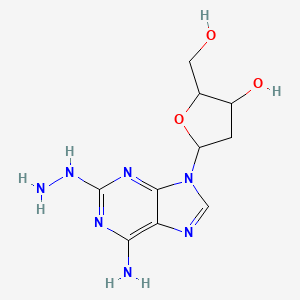

![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)

